1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a thiophene ring, an isoxazole ring, and a piperidine ring
Mechanism of Action
Target of Action
Compounds containing thiophene and isoxazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes that result in its therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and isoxazole compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Given the wide range of therapeutic properties associated with thiophene and isoxazole compounds, it can be inferred that the compound has significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Compounds containing a thiophene ring, like this one, have been reported to possess a wide range of therapeutic properties .
Cellular Effects
Thiophene derivatives have been reported to have diverse effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This is followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 3,5-dimethylisoxazole.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.
Uniqueness
1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is unique due to the combination of the thiophene, isoxazole, and piperidine rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
1-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c16-15(20)10-3-5-18(6-4-10)14(19)9-11-8-12(21-17-11)13-2-1-7-22-13/h1-2,7-8,10H,3-6,9H2,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLJHMSWVLNBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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